REACTION_CXSMILES
|
C(#N)C=C.C=CC1C=CC=CC=1.C(C1C=C[C:19]([OH:22])=[CH:18][CH:17]=1)(C)=C.C[CH:24]([CH2:27][CH:28]([CH3:30])[CH3:29])[C:25]#N.N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N>C(OCC)(=O)C>[C:28]([C:27]1[CH:24]=[CH:25][CH:17]=[CH:18][C:19]=1[OH:22])([CH3:29])=[CH2:30]
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
630 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)CC(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
|
Name
|
|
Quantity
|
250 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
250 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
polymerized at 60° C. for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
by further adding
|
Type
|
CUSTOM
|
Details
|
Solvent was then removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(C)C1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |